
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide typically involves a multi-step process. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of a Brønsted acid such as acetic acid or hydrochloric acid . This reaction forms the indoloquinoxaline core, which is then further functionalized through various chemical reactions to introduce the chloro, acetic acid, and hydrazide groups .
Industrial Production Methods
Industrial production of this compound may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization . These methods are efficient and can be scaled up for large-scale production. The use of microwave irradiation and nanoparticles as catalysts has also been explored to improve reaction yields and reduce reaction times .
化学反应分析
Types of Reactions
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indoloquinoxaline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学研究应用
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
作用机制
The mechanism of action of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide primarily involves DNA intercalation . This means that the compound inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly useful in the treatment of cancer, as it can selectively target rapidly dividing cells .
相似化合物的比较
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
NCA0424: A synthetic indoloquinoxaline derivative with strong DNA-binding affinity.
B-220: Another indoloquinoxaline derivative with significant multidrug resistance modulating activity.
Uniqueness
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide stands out due to its unique combination of functional groups, which enhance its biological activity and make it a versatile compound for various applications . Its ability to undergo multiple types of chemical reactions also adds to its versatility in research and industrial applications .
属性
CAS 编号 |
109322-05-6 |
|---|---|
分子式 |
C24H18ClN5O |
分子量 |
427.9 g/mol |
IUPAC 名称 |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClN5O/c1-15(16-7-3-2-4-8-16)28-29-22(31)14-30-21-10-6-5-9-18(21)23-24(30)27-19-12-11-17(25)13-20(19)26-23/h2-13H,14H2,1H3,(H,29,31)/b28-15+ |
InChI 键 |
DAHQEPMLFQCDEE-RWPZCVJISA-N |
手性 SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=C(C=CC(=C4)Cl)N=C31)/C5=CC=CC=C5 |
规范 SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=C(C=CC(=C4)Cl)N=C31)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



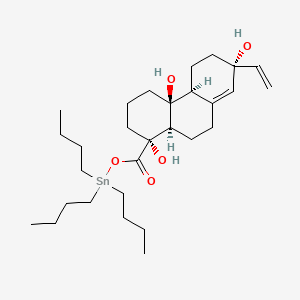
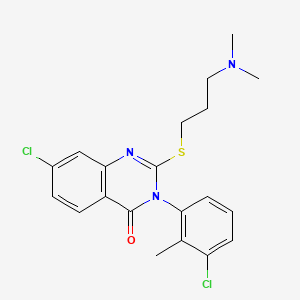
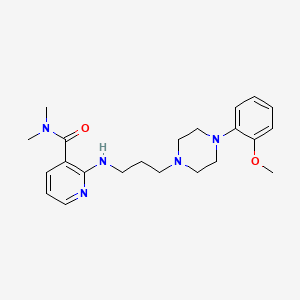

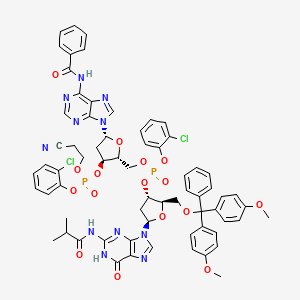
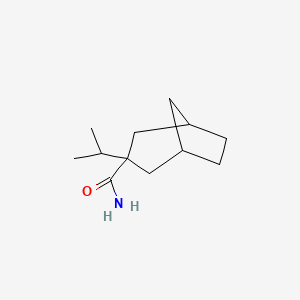
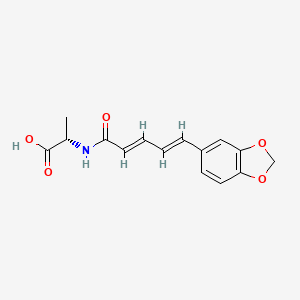

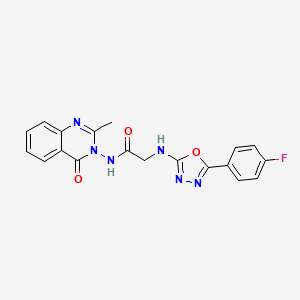
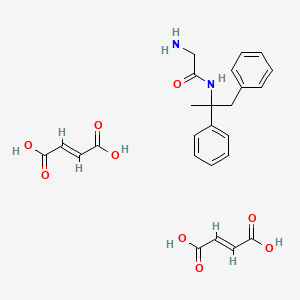

![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)

